N-(2-chlorophenyl)-6-oxo-1-{[4-(trifluoromethyl)phenyl]methyl}-1,6-dihydropyridine-3-carboxamide is a complex organic compound classified under the dihydropyridine derivatives. This compound features a unique structure characterized by the presence of a chlorophenyl group, a trifluoromethylphenyl group, and a dihydropyridine ring, which contribute to its potential biological activity and chemical reactivity. It has garnered attention for its applications in medicinal chemistry, particularly in the development of pharmacologically active compounds.
The synthesis of N-(2-chlorophenyl)-6-oxo-1-{[4-(trifluoromethyl)phenyl]methyl}-1,6-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. A common synthetic route includes:
The reaction conditions are critical for optimizing yield and purity. Factors such as temperature, solvent choice, and reaction time must be carefully controlled throughout the synthesis to ensure successful formation of the desired product.
The molecular structure of N-(2-chlorophenyl)-6-oxo-1-{[4-(trifluoromethyl)phenyl]methyl}-1,6-dihydropyridine-3-carboxamide can be described as follows:
The molecular formula is , and its molecular weight is approximately 385.79 g/mol. The compound exhibits specific stereochemistry due to the presence of chiral centers in its structure.
N-(2-chlorophenyl)-6-oxo-1-{[4-(trifluoromethyl)phenyl]methyl}-1,6-dihydropyridine-3-carboxamide can undergo various chemical reactions:
The major products resulting from these reactions include pyridine derivatives from oxidation, alcohol derivatives from reduction, and substituted chlorophenyl derivatives from nucleophilic substitution.
The mechanism of action for N-(2-chlorophenyl)-6-oxo-1-{[4-(trifluoromethyl)phenyl]methyl}-1,6-dihydropyridine-3-carboxamide involves its interaction with specific biological targets:
N-(2-chlorophenyl)-6-oxo-1-{[4-(trifluoromethyl)phenyl]methyl}-1,6-dihydropyridine-3-carboxamide is expected to exhibit:
The chemical properties include:
N-(2-chlorophenyl)-6-oxo-1-{[4-(trifluoromethyl)phenyl]methyl}-1,6-dihydropyridine-3-carboxamide has several scientific applications:
This compound's unique structural features and potential biological activities make it a valuable subject for ongoing research in medicinal chemistry and related fields.
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.:
CAS No.: